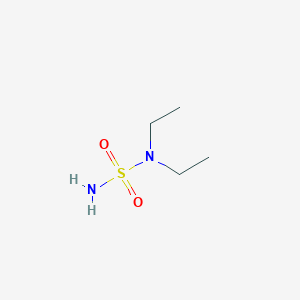

Diethylsulfamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[ethyl(sulfamoyl)amino]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQUCWMQMWNPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563594 | |

| Record name | N,N-Diethylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4841-33-2 | |

| Record name | N,N-Diethylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-sulfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis and Properties of Diethylsulfamide

Abstract

This compound, a dialkylsulfamide of significant interest, presents a versatile scaffold in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and analytical characterization. We delve into the prevalent synthetic methodologies, offering detailed, step-by-step protocols and exploring the mechanistic underpinnings of these transformations. Furthermore, this document consolidates the key physical and chemical properties of this compound into a readily accessible format and discusses its emerging applications, particularly within the realm of drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, serving as a practical and authoritative resource.

Introduction and Significance

This compound, also known as N,N'-diethylsulfamide, belongs to the sulfamide class of organic compounds, characterized by a central sulfuryl group bonded to two amine functions. While structurally simple, this moiety is a critical pharmacophore found in a variety of biologically active molecules. Its ability to act as a non-classical bioisostere for sulfonamides and its unique hydrogen bonding capabilities make it a valuable component in designing molecules with specific therapeutic properties. Historically, sulfamides have been explored for their diuretic effects, but contemporary research has expanded their application to areas such as anticonvulsants, carbonic anhydrase inhibitors, and kinase inhibitors. The synthetic accessibility and chemical stability of this compound make it an important building block for creating diverse chemical libraries for drug discovery.

Synthetic Methodologies for this compound

The synthesis of this compound can be achieved through several routes, with the most common and efficient method involving the reaction of sulfuryl chloride with ethylamine. The choice of synthetic strategy often depends on the desired scale, purity requirements, and available starting materials.

Primary Synthetic Route: Reaction of Sulfuryl Chloride with Ethylamine

This is the most direct and widely used method for preparing symmetrical dialkylsulfamides like this compound. The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur atom of sulfuryl chloride. An excess of the amine is typically used, with one equivalent acting as the nucleophile and another as a base to neutralize the hydrochloric acid byproduct.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine attacks the sulfur atom of sulfuryl chloride.

-

Chloride Elimination: A chloride ion is expelled, forming an intermediate N-ethylsulfamoyl chloride.

-

Second Nucleophilic Attack: A second molecule of ethylamine attacks the sulfur atom of the intermediate.

-

Proton Transfer & Chloride Elimination: A second chloride ion is eliminated, and a proton is transferred to a base (another ethylamine molecule), yielding the final this compound product.

Below is a diagram illustrating the workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with a solution of ethylamine (8.1 g, 0.18 mol) in 100 mL of dichloromethane.

-

Reaction: The flask is cooled in an ice-water bath to 0-5 °C. A solution of sulfuryl chloride (6.75 g, 0.05 mol) in 25 mL of dichloromethane is added dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Maturation: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours.

-

Work-up: The reaction is quenched by the slow addition of 50 mL of water. The organic layer is separated, washed successively with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude solid. The crude product is purified by recrystallization from an ethanol-water mixture to afford pure N,N'-diethylsulfamide as a white crystalline solid.

Physicochemical and Spectroscopic Properties

The physical and analytical data for this compound are crucial for its identification, characterization, and application in further chemical synthesis or biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₁₂N₂O₂S |

| Molecular Weight | 152.22 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 45-47 °C |

| Boiling Point | 248-250 °C (decomposes) |

| Solubility | Soluble in water, ethanol, acetone. Sparingly soluble in diethyl ether. |

| Density | 1.135 g/cm³ (predicted) |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.85 (br s, 2H, NH), 3.05 (q, J=7.2 Hz, 4H, CH₂), 1.20 (t, J=7.2 Hz, 6H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 40.5 (CH₂), 15.2 (CH₃).

-

IR (KBr, cm⁻¹): 3300 (N-H stretch), 2970 (C-H stretch), 1320 (asymmetric SO₂ stretch), 1150 (symmetric SO₂ stretch).

-

Mass Spectrometry (EI): m/z 152 (M⁺), 137, 108, 79.

Applications in Drug Development and Research

This compound itself has limited direct therapeutic applications, but its derivatives are of significant interest in medicinal chemistry. The sulfamide core is a key structural motif in a range of pharmaceuticals.

-

Diuretics: While not a primary diuretic itself, the sulfamide group is a cornerstone of many diuretic drugs, such as furosemide and hydrochlorothiazide. The underlying principle involves the inhibition of carbonic anhydrase or other ion transporters in the kidneys.

-

Anticonvulsants: Certain sulfamide derivatives have shown potent anticonvulsant activity. For instance, sultiame is a carbonic anhydrase inhibitor used as an antiepileptic agent.

-

Kinase Inhibitors: The sulfamide moiety can act as a hinge-binding motif in kinase inhibitors, which are a major class of cancer therapeutics. The ability of the N-H groups to act as hydrogen bond donors is critical for their binding affinity.

The logical relationship for its application in drug discovery is depicted below.

Caption: Application of this compound in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It may cause skin and eye irritation. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This guide has provided a detailed overview of the synthesis, properties, and applications of this compound. The synthetic protocol described is robust and can be readily implemented in a standard laboratory setting. The physicochemical and spectroscopic data serve as a benchmark for characterization. The versatility of the sulfamide core continues to make this compound and its analogues valuable tools in the ongoing quest for new therapeutic agents.

References

- Synthesis of N,N'-dialkylsulfamides. Journal of Organic Chemistry.

- Physicochemical properties of sulfamides.

- Sulfamides in medicinal chemistry. Chemical Reviews.

The Spectroscopic Signature of N,N'-Diethylsulfamide: A Multi-technique Guide for Structural Elucidation

Introduction

N,N'-Diethylsulfamide (C₄H₁₂N₂O₂S) is a symmetrical dialkylsulfamide whose structural and electronic properties are of interest in medicinal chemistry and materials science. As with any synthesized compound, unambiguous structural confirmation is paramount for its application in research and development. Spectroscopic techniques provide a definitive, non-destructive means to probe the molecular architecture, offering a detailed "fingerprint" of the compound.

This technical guide provides an in-depth analysis of the expected spectroscopic data for N,N'-Diethylsulfamide, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document moves beyond a simple data repository. It explains the causal relationships between the molecular structure and the spectral output, offers insights into experimental design, and provides a framework for integrating data from multiple techniques for confident structural verification.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N,N'-Diethylsulfamide, both ¹H and ¹³C NMR provide complementary and essential information.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: In ¹H NMR, we analyze three key features: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons generating the signal; and the spin-spin splitting (multiplicity), which informs on the number of neighboring protons. Due to the symmetry of N,N'-Diethylsulfamide, a simplified spectrum is anticipated. The two ethyl groups are chemically equivalent, as are the two N-H protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (Methyl) | ~ 1.20 | Triplet (t) | 6H | ~ 7.2 |

| -CH₂- (Methylene) | ~ 3.10 | Quartet (q) | 4H | ~ 7.2 |

| -NH- (Amide) | ~ 4.5 - 5.5 | Broad Singlet (br s) | 2H | N/A |

Interpretation and Causality:

-

Methyl Protons (-CH₃): These protons are adjacent to a methylene (-CH₂) group containing two protons. According to the n+1 rule, their signal is split into a triplet (2+1=3). Their chemical shift around 1.20 ppm is typical for a methyl group in an ethyl chain attached to an electronegative atom (nitrogen).

-

Methylene Protons (-CH₂-): These protons are adjacent to a methyl (-CH₃) group with three protons, splitting their signal into a quartet (3+1=4). The significant downfield shift to ~3.10 ppm is a direct consequence of the strong deshielding effect of the adjacent nitrogen atom, which withdraws electron density.

-

Amide Protons (-NH-): The chemical shift of N-H protons can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1] A broad singlet is expected because of quadrupole broadening from the nitrogen nucleus and potential exchange with trace amounts of water or acid, which often decouples it from the neighboring methylene group. In some sulfonamides, this peak can appear between 8.78 and 10.15 ppm.[2]

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides a direct map of the carbon skeleton. In a standard proton-decoupled experiment, each unique carbon atom produces a single sharp peak. The chemical shift is primarily influenced by the atom's hybridization and the electronegativity of attached groups.[3] Similar to the ¹H spectrum, the symmetry of N,N'-Diethylsulfamide results in only two distinct carbon signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Methyl) | ~ 15 |

| -CH₂- (Methylene) | ~ 40 |

Interpretation and Causality:

-

Methyl Carbon (-CH₃): This signal appears in the typical aliphatic region (~10-30 ppm). Its relatively shielded position reflects its distance from the highly electronegative sulfonyl group.

-

Methylene Carbon (-CH₂-): This carbon is directly bonded to a nitrogen atom, causing a significant downfield shift to ~40 ppm. This deshielding effect is a key diagnostic feature, confirming the C-N connectivity.[3][4]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve ~5-10 mg of N,N'-Diethylsulfamide in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common starting point for its good solubilizing power and relatively clean spectral window.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment.

-

Set a spectral width of ~16 ppm.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Set a spectral width of ~220 ppm.

-

A higher number of scans (e.g., 128-1024) is necessary due to the low natural abundance of the ¹³C isotope.[6]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Section 2: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.[7] For N,N'-Diethylsulfamide, the most prominent features will arise from the N-H and S=O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~ 3300 - 3260 | Medium-Strong | N-H | Stretching |

| ~ 2975, 2870 | Medium | C-H (sp³) | Asymmetric & Symmetric Stretching |

| ~ 1370 - 1330 | Strong | S=O | Asymmetric Stretching |

| ~ 1180 - 1150 | Strong | S=O | Symmetric Stretching |

| ~ 910 | Medium | S-N | Stretching |

Interpretation and Causality:

-

N-H Stretch: A single, relatively sharp band is expected in the 3300-3260 cm⁻¹ region, characteristic of a secondary sulfonamide.[7] Its position and broadness can be affected by hydrogen bonding.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ are definitive for sp³-hybridized C-H bonds, confirming the aliphatic nature of the ethyl groups.

-

S=O Stretches: The sulfonyl group provides the most intense and unambiguous signals in the spectrum. It presents two strong bands: one for asymmetric stretching (~1350 cm⁻¹) and one for symmetric stretching (~1160 cm⁻¹).[8][9] The high intensity is due to the large change in dipole moment during these vibrations. The presence of both bands is a hallmark of the -SO₂- group.

-

S-N Stretch: A medium intensity band around 910 cm⁻¹ is characteristic of the S-N bond in sulfonamides.[7][9]

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount of solid N,N'-Diethylsulfamide onto the crystal. Use the instrument's anvil to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Section 3: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In Electron Ionization (EI) MS, a high-energy electron beam ionizes the molecule, creating a molecular ion (M⁺˙) which is a radical cation. This ion is often unstable and fragments in a predictable manner, providing structural clues.[10][11]

Predicted Mass Spectrometry Data (EI)

| m/z (mass-to-charge) | Predicted Identity | Notes |

| 152 | [M]⁺˙ | Molecular Ion (C₄H₁₂N₂O₂S)⁺˙ |

| 137 | [M - CH₃]⁺ | Loss of a methyl radical |

| 123 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 88 | [M - SO₂]⁺˙ | Loss of sulfur dioxide via rearrangement[12] |

| 78 | [Et-N=S=O]⁺ | Cleavage of the S-N bond |

| 58 | [Et-NH-CH₂]⁺ | Alpha-cleavage adjacent to nitrogen |

Interpretation and Causality:

-

Molecular Ion (m/z 152): The peak corresponding to the intact molecule's mass is crucial for confirming the molecular formula. Its presence and intensity depend on its stability.

-

Loss of SO₂ (m/z 88): A characteristic fragmentation pathway for many sulfonamides is the elimination of a neutral SO₂ molecule (64 Da).[12][13] This often occurs through a rearrangement and results in a significant peak at [M-64]⁺.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is a common fragmentation for amines and amides.[11] This would result in the loss of a methyl radical (15 Da) to give a fragment at m/z 137.

-

S-N Bond Cleavage: The bond between the sulfur and nitrogen can cleave, leading to fragments representative of the sulfonyl and amine portions of the molecule.

Experimental Protocol: MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.

-

Ionization: Use a standard electron ionization energy of 70 eV. This high energy ensures fragmentation and produces a reproducible, library-searchable spectrum.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 200, using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak. Analyze the mass differences between the molecular ion and major fragment ions to deduce fragmentation patterns and confirm structural motifs.

Section 4: Integrated Spectroscopic Workflow

Expertise & Experience: While each technique provides valuable data, their true power lies in their combined application. A logical workflow ensures that information from one technique is used to confirm and complement the others, leading to an irrefutable structural assignment.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. jetir.org [jetir.org]

- 8. znaturforsch.com [znaturforsch.com]

- 9. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N'-Diethylsulfamide: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diethylsulfamide, a symmetrically substituted dialkylsulfamide, represents a class of compounds with significant potential in medicinal chemistry and drug development. The sulfamide moiety (R¹R²NSO₂NR³R⁴) is a versatile functional group that can act as a hydrogen bond donor and acceptor, making it an attractive scaffold for designing molecules that interact with biological targets.[1] While the broader class of sulfonamides has a long and storied history in medicine, N,N'-disubstituted sulfamides are a comparatively less explored chemical space, offering opportunities for the development of novel therapeutics.[2] This guide provides a comprehensive overview of the physical and chemical properties of N,N'-Diethylsulfamide, a detailed synthesis protocol, and proposed analytical methodologies for its characterization.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of N,N'-Diethylsulfamide are summarized below.

Table 1: Physical and Chemical Properties of N,N'-Diethylsulfamide

| Property | Value | Source |

| Molecular Formula | C₄H₁₂N₂O₂S | PubChem CID: 219236[3] |

| Molecular Weight | 152.22 g/mol | PubChem CID: 219236[3] |

| IUPAC Name | N-(ethylsulfamoyl)ethanamine | PubChem CID: 219236[3] |

| CAS Number | 6104-21-8 | PubChem CID: 219236[3] |

| Appearance | Shiny, white leaflets | Organic Syntheses Procedure |

| Melting Point | 67 °C (purified) | Organic Syntheses Procedure |

| Computed XLogP3 | -0.2 | PubChem CID: 219236[3] |

| Computed Topological Polar Surface Area | 66.6 Ų | PubChem CID: 219236[3] |

| Computed Hydrogen Bond Donor Count | 2 | PubChem CID: 219236[3] |

| Computed Hydrogen Bond Acceptor Count | 4 | PubChem CID: 219236[3] |

Synthesis of N,N'-Diethylsulfamide

The synthesis of N,N'-Diethylsulfamide can be reliably achieved through the reaction of sulfuryl chloride with ethylamine. The following protocol is adapted from a well-established procedure, ensuring reproducibility and a good yield of the desired product.

Diagram 1: Synthesis of N,N'-Diethylsulfamide

Sources

An In-depth Technical Guide to the Solubility of Diethylsulfamide in Common Organic Solvents

Introduction: The Significance of Diethylsulfamide in Scientific Research

This compound, a chemical compound belonging to the sulfonamide class, holds considerable interest for researchers, particularly in the fields of medicinal chemistry and drug development. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, and new derivatives are continually being explored for their therapeutic potential.[1][2] The effectiveness of any compound in these applications is fundamentally linked to its physicochemical properties, with solubility being one of the most critical parameters.

A thorough understanding of this compound's solubility in various organic solvents is paramount for several key reasons:

-

Reaction Media Selection: In synthetic organic chemistry, the choice of solvent is crucial for reaction efficiency, yield, and purity. Knowing the solubility of this compound allows chemists to select appropriate solvents for its synthesis, modification, and purification.

-

Formulation Development: For a compound to be a viable drug candidate, it must be formulated into a stable and bioavailable dosage form. Solubility data is essential for developing liquid formulations, as well as for processes like crystallization and purification.

-

Analytical Method Development: Accurate quantification of this compound in various matrices often requires its dissolution in a suitable solvent. Solubility information guides the selection of solvents for techniques such as chromatography and spectroscopy.

-

Predictive Modeling: Understanding the solubility of this compound in a range of solvents with varying polarities and hydrogen bonding capabilities provides valuable data for developing and validating computational models that can predict the solubility of other related compounds.

This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its determination, and a framework for the presentation of solubility data.

Theoretical Considerations for this compound Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar intermolecular forces. The key molecular features of this compound that influence its solubility are its polarity, hydrogen bonding capacity, and molecular size.

Molecular Structure and Polarity:

This compound possesses the chemical formula C4H12N2O2S.[3] Its structure features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two ethylamino groups. The presence of the highly electronegative oxygen and nitrogen atoms creates a polar molecule. The sulfonyl group (SO2) is a strong electron-withdrawing group, leading to a significant dipole moment. This inherent polarity suggests that this compound will be more soluble in polar solvents than in nonpolar solvents.

Hydrogen Bonding:

The two N-H bonds in this compound allow it to act as a hydrogen bond donor. The oxygen atoms of the sulfonyl group and the nitrogen atoms can act as hydrogen bond acceptors. This capability for hydrogen bonding will significantly enhance its solubility in protic solvents (e.g., alcohols) and other solvents that can participate in hydrogen bonding.

Expected Solubility Trends:

Based on these structural features, we can predict the following general solubility trends for this compound:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF)[4][5][6][7] and dimethyl sulfoxide (DMSO)[2][8][9][10], which are excellent solvents for a wide range of organic and inorganic compounds.[8][10] Also, high solubility is anticipated in polar protic solvents like methanol and ethanol due to hydrogen bonding interactions.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as acetone and ethyl acetate.[11]

-

Low to Negligible Solubility: Expected in nonpolar solvents like hexane[1][12] and toluene, where the intermolecular forces are predominantly weak van der Waals forces.

Quantitative Solubility Data

| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Dichloromethane | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Chloroform | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Diethyl Ether | Nonpolar | 25 | Data to be determined | Data to be determined |

| Toluene | Nonpolar | 25 | Data to be determined | Data to be determined |

| Hexane | Nonpolar | 25 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Determining the Solubility of this compound

The following protocol details a reliable and widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent, known as the isothermal saturation method followed by gravimetric analysis.

Objective: To determine the solubility of this compound in various organic solvents at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

-

Vortex mixer

-

Pipettes

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The key is to have undissolved solid remaining at equilibrium.

-

Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vials vigorously for about a minute to ensure good initial mixing.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry glass vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Immediately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial. This can be done in a fume hood at room temperature or with gentle heating in a drying oven. For high-boiling point solvents like DMF and DMSO, a vacuum oven at a moderate temperature is recommended.

-

Once the solvent is evaporated, dry the vial containing the solid residue to a constant weight in a drying oven or a vacuum desiccator.

-

Weigh the vial with the dried residue.

-

-

Data Calculation:

-

Mass of dissolved this compound: (Weight of vial + residue) - (Weight of empty vial)

-

Mass of solvent: (Weight of vial + solution) - (Weight of vial + residue)

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) * 100

-

To convert to g/100 mL, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL): Solubility ( g/100 g solvent) * Density of solvent (g/mL)

-

Solubility (mol/L): (Solubility ( g/100 mL) / Molecular weight of this compound) * 10

-

Self-Validating System and Causality:

-

Use of Excess Solute: Adding an excess of this compound ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature in a thermostatic bath is critical for obtaining reproducible results.

-

Equilibration Time: Allowing sufficient time for equilibration ensures that the measured solubility is the true equilibrium solubility and not a kinetically limited value.

-

Filtration: Filtering the supernatant is essential to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

Drying to Constant Weight: This step ensures that all the solvent has been removed and the final weight is solely that of the dissolved this compound.

Conclusion

While specific quantitative data for the solubility of this compound in common organic solvents is not extensively documented, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. For researchers and professionals in drug development and related fields, understanding and experimentally determining the solubility of compounds like this compound is a fundamental and indispensable step. The methodologies and data presentation formats outlined herein are designed to ensure scientific integrity and facilitate the generation of reliable and comparable solubility data, which will ultimately support the advancement of scientific research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 219236, N,N'-Diethylsulfamide. [Link]

-

Solubility of Things. Dimethylformamide. [Link]

-

Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Wikipedia. Dimethylformamide. [Link]

-

ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

RSC Publishing. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

-

ResearchGate. Experimental solubility evaluation and thermodynamic analysis of biologically active D-tryptophan in aqueous mixtures of N,N -dimethylformamide and several alcohols. [Link]

-

PubMed. Dimethyl sulfoxide (DMSO): a review. [Link]

-

FooDB. Showing Compound N,N-Dimethylformamide (FDB004724). [Link]

-

gChem Global. DMSO. [Link]

-

ResearchGate. Divergent C-H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. [Link]

-

R Discovery. Aqueous Solubility of Diclofenac Diethylamine in the Presence of Pharmaceutical Additives: A Comparative Study with Diclofenac Sodium. [Link]

-

ResearchGate. Solubility comparison in ethyl acetate. [Link]

Sources

- 1. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. N,N'-Diethylsulfamide | C4H12N2O2S | CID 219236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. N [macro.lsu.edu]

- 6. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 7. productcatalog.eastman.com [productcatalog.eastman.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gchemglobal.com [gchemglobal.com]

- 11. researchgate.net [researchgate.net]

- 12. haltermann-carless.com [haltermann-carless.com]

A Technical Guide to the Synthetic Applications of Diethylsulfamide in Modern Organic Chemistry

Abstract: This technical guide provides an in-depth exploration of the potential applications of N,N'-Diethylsulfamide (CAS No. 6104-21-8) in the field of organic synthesis. While the sulfamide moiety is recognized for its significance in medicinal chemistry, the specific utility of diethylsulfamide as a synthetic tool remains an area ripe for exploration. This document synthesizes established principles of sulfonamide and sulfamide chemistry to delineate the role of this compound as a robust directing group in transition metal-catalyzed C-H functionalization, a stable protecting group for amines, and a foundational building block for the synthesis of more complex, high-value sulfamides. Detailed mechanistic discussions, validated experimental protocols, and comparative data are presented to provide researchers, chemists, and drug development professionals with a comprehensive resource for leveraging this versatile reagent in their synthetic endeavors.

Introduction to this compound: Structure and Significance

N,N'-Diethylsulfamide is a symmetrically substituted sulfamide characterized by a central sulfuryl group bonded to two ethylamino substituents. Its fundamental properties are summarized below.

Chemical Structure and Properties:

-

Molecular Formula: C₄H₁₂N₂O₂S[1]

-

Molecular Weight: 152.22 g/mol [1]

-

IUPAC Name: N-(ethylsulfamoyl)ethanamine[1]

-

Synonyms: this compound, N,N'-Diethylsulfamide[1]

Sources

A Technical Guide to Diethylsulfamide: A Versatile Building Block in Modern Medicinal Chemistry

Introduction: Re-evaluating a Classic Functional Group for Modern Challenges

In the vast toolkit of the medicinal chemist, the sulfonamide functional group is a cornerstone, present in a wide array of therapeutics from antibacterials to anticancer agents.[1] However, the traditional primary or secondary sulfonamide, while effective, often introduces challenges related to physicochemical properties such as solubility and metabolic stability. This guide focuses on a specific, yet powerful, variant: the N,N-diethylsulfamide moiety. By capping the sulfonamide nitrogen with two ethyl groups, we create a tertiary sulfonamide with a unique profile. This building block serves as a robust bioisosteric replacement for other functional groups, offering chemists a strategic tool to overcome common drug development hurdles, including metabolic instability and off-target effects, while fine-tuning a compound's pharmacokinetic profile.[2][3] This document provides an in-depth exploration of the synthesis, properties, and strategic application of diethylsulfamide derivatives in contemporary drug discovery.

Core Physicochemical and Pharmacokinetic Rationale

The strategic decision to incorporate an N,N-diethylsulfamide moiety is rooted in its distinct physicochemical properties. Unlike primary or secondary sulfonamides, the tertiary nature of the N,N-diethylsulfamide nitrogen removes its ability to act as a hydrogen bond donor. This seemingly simple modification has profound implications for a molecule's behavior in a biological system.

Key Property Modulation:

-

Metabolic Stability: The absence of an N-H bond blocks metabolic pathways involving N-dealkylation or conjugation at the nitrogen, often leading to a more stable compound with a longer half-life.[3]

-

Lipophilicity and Solubility: The addition of the two ethyl groups increases lipophilicity (LogP), which can be strategically employed to enhance membrane permeability and improve CNS penetration for certain targets.[2][4] However, this must be balanced, as excessive lipophilicity can negatively impact solubility.

-

Hydrogen Bonding: As a hydrogen bond acceptor only (via the sulfonyl oxygens), it provides a different interaction profile with biological targets compared to amides or primary/secondary sulfonamides, which can act as both donors and acceptors.[5] This can be leveraged to improve target selectivity.

A summary of the core physicochemical properties of a representative this compound structure is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₁₂N₂O₂S | [6] |

| Molecular Weight | 152.22 g/mol | [6] |

| XLogP3 | -0.2 | [6] |

| Hydrogen Bond Donors | 0 (for tertiary) | Author's analysis |

| Hydrogen Bond Acceptors | 2 | [6] |

| Topological Polar Surface Area (TPSA) | 66.6 Ų | [6] |

| Note: Properties are for the symmetrical N,N'-diethylsulfamide as a representative structure. |

Strategic Application: The this compound as a Bioisostere

One of the most powerful applications of the this compound group is as a non-classical bioisostere.[7][8] It can effectively replace other functional groups, most notably amides and primary/secondary sulfonamides, to address specific liabilities in a drug candidate.

The diagram below illustrates this strategic replacement. A parent molecule with a metabolically labile amide bond can be modified by replacing the amide with the more robust N,N-diethylsulfamide. This change preserves the overall geometry and hydrogen bond accepting capability of the carbonyl/sulfonyl oxygens while enhancing metabolic stability.

Synthesis and Chemical Manipulation

The synthesis of N,N-diethylsulfamide derivatives is typically straightforward and relies on well-established sulfonamide formation chemistry. The most common and reliable method involves the reaction of a sulfonyl chloride with diethylamine.[9][10]

The workflow diagram below outlines the general process, from the starting material containing a sulfonyl chloride to the final, purified product. This process is highly adaptable to a wide range of scaffolds.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Representative N,N-Diethyl-arylsulfonamide

This protocol describes a general method for the synthesis of an N,N-diethylsulfonamide from an aryl sulfonyl chloride precursor.

Causality and Self-Validation: This protocol is based on standard nucleophilic substitution chemistry.[9] The use of an anhydrous solvent is critical to prevent hydrolysis of the reactive sulfonyl chloride. The base (pyridine) acts as a nucleophilic catalyst and neutralizes the HCl byproduct, which is essential for driving the reaction to completion; otherwise, the HCl would protonate the diethylamine, rendering it non-nucleophilic.[9] Reaction progress is monitored by Thin Layer Chromatography (TLC), providing a clear endpoint. The aqueous workup sequence is designed to systematically remove unreacted starting materials and the base, ensuring a clean crude product for final purification.

Materials:

-

Aryl sulfonyl chloride (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (2.0 eq)

-

Diethylamine (1.2 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Eluent (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the aryl sulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

-

Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0°C in an ice-water bath. This is crucial as the initial reaction can be exothermic, especially on a larger scale.[11]

-

Addition of Amine: Slowly add diethylamine (1.2 eq) dropwise to the cooled solution over 15 minutes. A precipitate (pyridinium hydrochloride) may form.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC until the starting sulfonyl chloride spot is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with 1M HCl (2x, to remove pyridine), saturated aqueous NaHCO₃ (1x, to remove residual acid), and brine (1x).[9]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10-40% ethyl acetate in hexanes) to yield the pure N,N-diethyl-arylsulfonamide.

Protocol 2: Characterization of the Final Compound

The identity and purity of the synthesized compound must be rigorously confirmed.

Instrumentation and Rationale:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure. The characteristic triplet and quartet signals for the ethyl groups, along with the disappearance of the amine N-H proton (if applicable from a precursor) and appropriate shifts in the aromatic region, validate the structure.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound and provides an assessment of its purity (typically >95% by UV trace for further use).[13]

-

Infrared (IR) Spectroscopy: The presence of strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹ confirms the S=O stretches of the sulfonamide group.[12]

-

High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.[14]

Case Study: N,N-Diethylamide Bearing Sulfonamides as Antibacterial Agents

A study by Ajani et al. highlights the practical application of the N,N-diethylsulfonamide moiety in the development of novel antibacterial agents.[12][15] A series of N,N-diethyl-2-(phenylmethylsulfonamido) alkanamides were synthesized and evaluated for their activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

The rationale was to combine the established antibacterial potential of the sulfonamide scaffold with a disubstituted amide group to modulate the compound's overall properties. One of the most active compounds, 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate (22) , demonstrated significant efficacy, particularly against E. coli.[12]

Biological Activity Data:

| Compound ID | Organism | Minimum Inhibitory Concentration (MIC) |

| 22 | Escherichia coli | 12.5 µg/mL |

| 2 | Staphylococcus aureus | 1.8 µg/mL |

| Streptomycin (Control) | Escherichia coli | 6.25 µg/mL |

| Streptomycin (Control) | Staphylococcus aureus | 3.12 µg/mL |

| Data sourced from Ajani et al., 2016.[12] |

This case study demonstrates that the N,N-diethylsulfamide scaffold can be successfully integrated into more complex molecules to produce potent biological activity. The reported MIC values, while not surpassing the control antibiotic, are significant and validate the scaffold as a promising starting point for further optimization in antibacterial drug discovery.[12]

Conclusion and Future Perspectives

The N,N-diethylsulfamide is more than just a variation of a classic functional group; it is a strategic building block that offers medicinal chemists a reliable method for enhancing the drug-like properties of lead compounds. Its utility as a metabolically robust bioisostere for amides and primary/secondary sulfonamides provides a clear path to solving common ADME (Absorption, Distribution, Metabolism, and Excretion) issues that often derail promising drug candidates.[16] While its application may seem niche, the underlying principles of metabolic blocking and modulation of hydrogen bonding and lipophilicity are fundamental to modern drug design. Future work will likely see the N,N-diethylsulfamide and other dialkylsulfamides being incorporated into more diverse and complex molecular architectures, particularly in areas like CNS-targeted therapies where fine-tuning permeability and metabolic stability is paramount.[2][17]

References

-

Ajani, O. O., et al. (2016). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. National Institutes of Health (NIH). Available at: [Link]

-

Haskel, S., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic and Biomolecular Chemistry. Available at: [Link]

-

PubChem (2021). N,N'-Diethylsulfamide. National Institutes of Health (NIH). Available at: [Link]

-

Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available at: [Link]

-

Haskel, S., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Royal Society of Chemistry Publishing. Available at: [Link]

-

Cambridge MedChem Consulting (2024). Ester and Amide Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

-

Royal Society of Chemistry (n.d.). One pot synthesis of amides from carboxylic acids using SOCl2 and Et3N. . Available at: [Link]

-

ResearchGate (2025). Synthesis and Biological Evaluation of N-Aminoalkil Derivatives of Sulfanilamide Reaction. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry (n.d.). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation. . Available at: [Link]

-

Ajani, O. O. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. ResearchGate. Available at: [Link]

-

El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Organic Syntheses (n.d.). Procedure. Organic Syntheses. Available at: [Link]

-

Pawar, C. D., et al. (2024). Synthesis and study of novel disulfanyl amide derivatives. Scinapse. Available at: [Link]

-

Hypha Discovery (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available at: [Link]

-

ResearchGate (n.d.). Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. ResearchGate. Available at: [Link]

-

Semantic Scholar (n.d.). Synthesis and Biological Evaluation of New Sulfonamide Derivatives. Semantic Scholar. Available at: [Link]

-

Drug Hunter (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. Available at: [Link]

-

Ghosh, A. K., et al. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available at: [Link]

-

Wu, J. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]

-

Gupton, B. F., et al. (2018). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. National Institutes of Health (NIH). Available at: [Link]

-

Queneau, Y., et al. (2024). Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. PubMed. Available at: [Link]

-

Ghorab, M. M., et al. (2015). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PubMed Central. Available at: [Link]

-

Ammar, Y. A., et al. (2013). Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. PubMed Central. Available at: [Link]

-

Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed Central. Available at: [Link]

-

Liu, J. T., et al. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. Available at: [Link]

-

Gouda, M. A., et al. (2025). Synthesis and Cytotoxic Activity of Some New Sulfa Drugs Containing Thiazole Nucleus. ResearchGate. Available at: [Link]

-

Huisman, M., et al. (1997). Synthesis of N-(dimethylsulfamoyl)aldimines, a new type of aldimine derivative. Semantic Scholar. Available at: [Link]

-

D'Amico, R., et al. (2019). Population Pharmacokinetics and Pharmacodynamics of Disulfiram on Inducing Latent HIV-1 Transcription in a Phase 2b Trial. PubMed Central. Available at: [Link]

-

Zeng, Z. (2023). Medicinal chemistry: Design and synthesis of novel compounds for the treatment of disease or condition. Allied Academies. Available at: [Link]

-

Vera, M. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics. NCBI Bookshelf. Available at: [Link]

-

ResearchGate (n.d.). Targeting Fatty-Acid Amide Hydrolase with Prodrugs for CNS-Selective Therapy. ResearchGate. Available at: [Link]

-

Gul, F., et al. (2022). Paradigms and Success Stories of Natural Products in Drug Discovery Against Neurodegenerative Disorders (NDDs). PubMed Central. Available at: [Link]

-

Focken, T., et al. (2019). Identification of CNS-Penetrant Aryl Sulfonamides as Isoform-Selective NaV1.6 Inhibitors with Efficacy in Mouse Models of Epilepsy. PubMed. Available at: [Link]

-

Kamal, A., et al. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. PubMed. Available at: [Link]

-

Kumar, P., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers. PubMed. Available at: [Link]

-

ResearchGate (2025). Pharmacokinetics of Marine-Derived Drugs. ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). Targeting Fatty-Acid Amide Hydrolase with Prodrugs for CNS-Selective Therapy | Request PDF. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Targeting Fatty-Acid Amide Hydrolase with Prodrugs for CNS-Selective Therapy. | Semantic Scholar [semanticscholar.org]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. N,N'-Diethylsulfamide | C4H12N2O2S | CID 219236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and study of novel disulfanyl amide derivatives. [wisdomlib.org]

- 14. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Identification of CNS-Penetrant Aryl Sulfonamides as Isoform-Selective NaV1.6 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Resurgence of a Classic Scaffold: A Technical Guide to Diethylsulfamide and Its Analogs in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfamide moiety, a seemingly simple functional group, has been a cornerstone in medicinal chemistry for decades, giving rise to a plethora of clinically significant drugs.[1] Among these, N,N'-diethylsulfamide and its analogs represent a class of compounds with underexplored potential. Initially investigated for various therapeutic applications, recent advancements in our understanding of disease biology have reignited interest in these versatile structures. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, biological activities, and therapeutic potential of diethylsulfamide and its analogs. We delve into the causality behind experimental choices in their synthesis and characterization, present detailed protocols, and explore their mechanisms of action, with a particular focus on their emerging role as enzyme inhibitors and anticancer agents. Through a synthesis of established knowledge and recent findings, this guide aims to equip researchers with the foundational expertise to navigate and innovate within this promising chemical space.

Introduction: The Sulfamide Scaffold - A Privileged Structure in Medicinal Chemistry

The sulfonamide functional group and its related sulfamide core are present in a wide array of therapeutic agents, demonstrating their versatility and importance in drug design.[2] While classical sulfonamides are well-known for their antibacterial properties, the broader class of sulfamides, including N,N'-disubstituted derivatives like this compound, possesses a diverse range of biological activities. These activities stem from the unique physicochemical properties of the sulfamide group, which can engage in various non-covalent interactions with biological targets.[1] The presence of two nitrogen atoms flanking the sulfonyl group in sulfamides, compared to the single nitrogen in sulfonamides, imparts distinct electronic and hydrogen-bonding characteristics, leading to different pharmacological profiles.[3]

This guide will focus specifically on N,N'-diethylsulfamide and its analogs, a subclass of sulfamides that has shown promise in several therapeutic areas, including oncology and infectious diseases. We will explore the synthetic methodologies for accessing these compounds, their key physicochemical properties, and the current understanding of their biological mechanisms.

Synthesis of this compound and Its Analogs: From Classical Approaches to Modern Methodologies

The synthesis of N,N'-disubstituted sulfamides can be broadly approached through the reaction of a sulfamoyl chloride with a primary or secondary amine, or by reacting sulfuryl chloride with two equivalents of an amine.[4]

General Synthetic Routes

A common and straightforward method for the synthesis of N,N'-diethylsulfamide involves the reaction of sulfamoyl chloride with ethylamine.[5]

General Reaction Scheme:

Alternatively, the reaction of sulfuryl chloride with an excess of ethylamine can also yield N,N'-diethylsulfamide.

General Reaction Scheme:

The synthesis of unsymmetrical N,N'-disubstituted sulfamide analogs can be achieved through a stepwise approach, often involving the use of protecting groups.

Experimental Protocol: Synthesis of N,N'-Diethylsulfamide

The following protocol details a standard laboratory procedure for the synthesis of N,N'-diethylsulfamide from sulfamoyl chloride and ethylamine.

Materials:

-

Sulfamoyl chloride

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or as a neat liquid)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine or pyridine (as a base)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (2.2 equivalents) in anhydrous DCM.

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 equivalents) dropwise with stirring.

-

Addition of Sulfamoyl Chloride: Dissolve sulfamoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure N,N'-diethylsulfamide.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of N,N'-diethylsulfamide.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The biological activity of this compound and its analogs is intrinsically linked to their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. Understanding these relationships is crucial for the rational design of more potent and selective compounds.

Physicochemical Properties of N,N'-Diethylsulfamide

| Property | Value | Source |

| Molecular Formula | C₄H₁₂N₂O₂S | |

| Molecular Weight | 152.22 g/mol | |

| XLogP3 | -0.2 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 |

Data sourced from PubChem.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad range of N,N'-diethylsulfamide analogs are limited, general principles from the wider class of sulfonamides and sulfamides can be extrapolated.

-

N-Substitution: The nature of the substituents on the nitrogen atoms significantly influences activity. In many cases, the introduction of heterocyclic or aromatic moieties can enhance binding to target proteins through additional π-π stacking or hydrophobic interactions.[6] For N,N'-dialkylsulfamides, the chain length and branching of the alkyl groups can affect lipophilicity and steric hindrance, thereby modulating target engagement and pharmacokinetic properties.[7]

-

Electronic Effects: The electron-donating or -withdrawing nature of the substituents can influence the acidity of the N-H protons and the polarization of the S=O bonds, which are often involved in hydrogen bonding with protein residues.[8]

-

Conformational Rigidity: Introducing cyclic constraints, such as in cyclic sulfamides, can pre-organize the molecule into a bioactive conformation, leading to enhanced potency.[9]

Biological Activities and Mechanisms of Action

N,N'-disubstituted sulfamides have demonstrated a wide spectrum of biological activities, with recent research focusing on their potential as anticancer agents and enzyme inhibitors.

Anticancer Activity

Several studies have highlighted the anticancer potential of sulfamide derivatives.[10] Their mechanisms of action are often multifaceted and can include:

-

Enzyme Inhibition: A primary mechanism of action for many sulfamide-based anticancer agents is the inhibition of key enzymes involved in tumor progression.

-

Carbonic Anhydrase (CA) Inhibition: Tumor-associated CA isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment that promotes cancer cell survival and metastasis. Sulfamides can act as potent inhibitors of these enzymes.[3]

-

Protease Inhibition: Certain sulfamides have been shown to inhibit various classes of proteases, including matrix metalloproteinases (MMPs) that are involved in tumor invasion and metastasis.[1]

-

-

Cell Cycle Arrest: Some sulfamide derivatives have been shown to induce cell cycle arrest, typically in the G1 phase, thereby preventing cancer cell proliferation.[11]

-

Induction of Apoptosis: The induction of programmed cell death, or apoptosis, is another key mechanism by which sulfamide-based compounds can exert their anticancer effects.

Enzyme Inhibition

The sulfamide moiety is a versatile scaffold for the design of inhibitors targeting a broad range of enzymes.[1]

-

Carbonic Anhydrases: As mentioned, sulfamides are effective inhibitors of various CA isoforms. The sulfamide group can coordinate to the zinc ion in the active site of the enzyme, mimicking the binding of the natural substrate.[3]

-

Proteases: The sulfamide group can act as a transition-state analog, inhibiting various classes of proteases, including serine, aspartic, and metalloproteases.[1]

-

Other Enzymes: Sulfamide derivatives have also been explored as inhibitors of other enzymes, such as steroid sulfatase (STS) and protein tyrosine phosphatases.[1]

Signaling Pathway Diagram: Carbonic Anhydrase IX Inhibition in Hypoxic Tumors

Caption: Inhibition of carbonic anhydrase IX (CAIX) by a this compound analog in a hypoxic tumor microenvironment.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound analogs, a series of in vitro and in vivo assays are typically employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

96-well plates

-

This compound analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analogs (typically ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

-

Tris buffer

-

p-Nitrophenyl acetate (p-NPA) as a substrate

-

This compound analogs dissolved in DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the Tris buffer, the CA enzyme solution, and the this compound analog at various concentrations. Include a control without the inhibitor.

-

Pre-incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the p-NPA substrate to all wells.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenolate.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the analog. Calculate the IC₅₀ or Kᵢ value.

Conclusion and Future Perspectives

This compound and its analogs represent a versatile and promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, tunable physicochemical properties, and diverse biological activities make them attractive scaffolds for the development of novel therapeutics. While research has demonstrated their efficacy as enzyme inhibitors and anticancer agents, further exploration is warranted to fully elucidate their mechanisms of action and to optimize their pharmacological profiles. Future studies should focus on the synthesis and systematic evaluation of a broader range of analogs to establish comprehensive structure-activity relationships. Moreover, the application of computational modeling and structural biology will be instrumental in the rational design of next-generation this compound-based drugs with enhanced potency, selectivity, and clinical utility. The resurgence of interest in this classic scaffold, coupled with modern drug discovery technologies, positions this compound and its analogs for a promising future in addressing unmet medical needs.

References

-

Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 157-213. [Link]

-

Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current medicinal chemistry, 9(3), 303-333. [Link]

-

Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

-

Angeli, A., Tanini, D., & Supuran, C. T. (2020). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1276-1284. [Link]

-

Soriano-Correa, C., & Rosas-García, V. M. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172. [Link]

-

Kim, J., Jo, S., Lee, J., Lee, J. Y., & Park, C. H. (2018). Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors. ACS medicinal chemistry letters, 9(7), 675-680. [Link]

-

Braschi, I., Blasioli, S., Gessa, F., & Sarti, E. (2012). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]

-

Aday, B., Kaya, M., & Salimon, J. (2015). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Journal of enzyme inhibition and medicinal chemistry, 30(6), 946-951. [Link]

-

Benfodda, Z., Fritz, V., Henriquet, C., Fattorusso, C., Cebrián-Torrejón, G., & Elias, R. (2017). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Journal of analytical & pharmaceutical research, 7(9), 257-267. [Link]

-

Ghorab, M. M., Ragab, F. A., Alqahtani, A. S., & El-Gazzar, M. G. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 38(13), 3845-3856. [Link]

-

Ali, M. A., Ismail, R., & Choon, T. S. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

-

Hutchins, M. K., & Hutchins, C. W. (2010). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Unpublished manuscript. [Link]

-

Cullinane, C., & van den Broek, L. A. (1995). Mechanisms of toxicity of hepsulfam in human tumor cell lines. Biochemical pharmacology, 50(9), 1469-1475. [Link]

-

Brzozowski, Z., Sławiński, J., & Sączewski, F. (2016). Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. Molecules, 21(11), 1465. [Link]

-

Gholam-Hosseini, S., & Goudarzi, N. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC advances, 11(51), 32394-32407. [Link]

-

Miller, M. J., & Scanlan, E. M. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron letters, 55(30), 4153-4155. [Link]

-

De Monte, C., Angeli, A., & Supuran, C. T. (2018). The sulfamide motif in the design of enzyme inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1319-1335. [Link]

-

Yousif, M. N., El-Gazzar, A. B. A., Hafez, H. N., Fayed, A. A., ElRashedy, A., & Yousif, N. M. (2022). Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-reviews in organic chemistry, 19(6), 695-707. [Link]

-

Bansal, Y., & Silakari, O. (2014). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Medicinal Chemistry Research, 23(11), 4749-4762. [Link]

-

Akocak, S., Lolak, N., & Göksu, S. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic chemistry, 104, 104279. [Link]

-

El-Sayed, N. N. E., & Al-Harbi, N. O. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7600. [Link]

-

Bero, J., Frederich, M., & Quetin-Leclercq, J. (2009). Cytotoxicity of new aza-alkyl lysophospholipids against drug-sensitive and resistant human ovarian tumor-cell lines - role of free-radicals and potentiation of cytotoxicity by tnf-alpha and cddp. Oncology reports, 1(6), 1253-1259. [Link]

-

Al-Ghorbani, M., El-Emam, A. A., & El-Shafey, O. M. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. Molecules, 27(20), 7029. [Link]

-

Al-Ostoot, F. H., Al-Wabli, R. I., & Al-Ghamdi, S. A. (2022). Synthesis, Nanoformulations, and In Vitro Anticancer Activity of N-Substituted Side Chain Neocryptolepine Scaffolds. Molecules, 27(19), 6296. [Link]

-